2-(Methylthio)nicotinic acid
Overview
Description
2-(Methylthio)nicotinic acid, also known as 2-(methylsulfanyl)nicotinic acid, is an aromatic carboxylic acid and a derivative of nicotinic acid. It is characterized by the presence of a methylthio group attached to the second position of the pyridine ring. This compound has a molecular formula of C7H7NO2S and a molecular weight of 169.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)nicotinic acid typically involves the introduction of a methylthio group to the nicotinic acid structure. One common method is the reaction of nicotinic acid with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
2-(Methylthio)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(methylthio)nicotinic acid involves its interaction with specific molecular targets. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The carboxylic acid group can form ionic interactions with positively charged amino acid residues in proteins, modulating their activity .
Comparison with Similar Compounds
Nicotinic Acid: Lacks the methylthio group, making it less hydrophobic.
2-(Methylsulfanyl)pyridine-3-carboxylic Acid: Similar structure but different functional group positioning.
3-Pyridinecarboxylic Acid: Lacks the methylthio group and has different chemical properties.
Uniqueness: 2-(Methylthio)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and ability to participate in specific interactions, making it a valuable tool in various research applications .
Properties
IUPAC Name |
2-methylsulfanylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPSJQVPEUUOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294336 | |
Record name | 2-(Methylthio)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74470-23-8 | |
Record name | 74470-23-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylthio)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylthio)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data of 2-(Methylthio)nicotinic acid?
A1: this compound has the molecular formula C7H7NO2S and a molecular weight of 169.20 g/mol []. Spectroscopic studies, including Infrared (IR) and Nuclear Magnetic Resonance (NMR), have been used to characterize its structure. IR spectroscopy reveals the presence of characteristic peaks for carboxyl and thioether groups [, ].
Q2: Has this compound been used in the synthesis of other compounds?
A2: Yes, this compound serves as a versatile building block in organic synthesis. Researchers have utilized it to create novel tetracyclic heteroaromatic compounds containing thieno[2,3-b]pyridine rings through flash vacuum pyrolysis [, ]. These synthesized structures hold potential for diverse applications in medicinal chemistry and materials science.
Q3: How does this compound interact with metals?
A3: Studies show that this compound can act as a ligand, forming complexes with various metal ions. For instance, it forms binary and ternary complexes with Terbium (Tb3+), exhibiting chelating bidentate coordination through its carboxyl group []. Additionally, it has been used to synthesize heteroleptic tri-organobismuth(V) complexes where the carboxylate group coordinates in a monodentate fashion []. These metal complexes may have interesting applications in areas like catalysis and materials science.
Q4: Has the biological activity of this compound or its derivatives been investigated?
A4: Research indicates that this compound demonstrates inhibitory activity against acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants []. This finding suggests its potential as a herbicide. Furthermore, heteroleptic tri-organobismuth(V) complexes incorporating this compound as a ligand exhibited notable antibacterial, antifungal, and antileishmanial activities [].
Q5: Are there computational studies related to this compound?
A5: While specific QSAR models or extensive computational simulations are not extensively discussed in the provided literature, the molecular structure and spectroscopic properties of this compound have been investigated using Density Functional Theory (DFT) calculations []. These calculations provide insights into its electronic structure and bonding properties, which can be valuable for understanding its reactivity and interactions with other molecules.
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